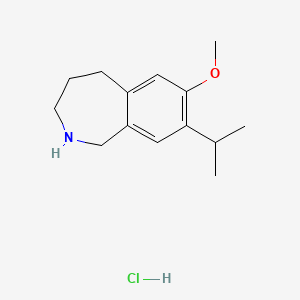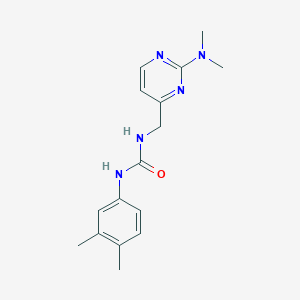
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is part of a broader class of compounds known for their wide range of biological activities. Research has focused on substituted 1,2,3,4 tetrahydropyrimidine derivatives, highlighting their potential in exhibiting in vitro anti-inflammatory activity. These compounds are synthesized through a novel procedure involving the reaction of urea and bis(methylthio)methylenemalononitrile. The synthesized compounds have shown potent in-vitro anti-inflammatory activity, indicating their potential as leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Electrochemical Surface Finishing and Energy Storage
The compound's derivatives have been investigated in the realm of electrochemical technology, specifically with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures. This research underlines the significant progress in electrochemical surface finishing and energy storage technologies using these materials. Innovations in this field could reshape energy storage solutions, highlighting the compound's versatility beyond biological applications (Tsuda, Stafford, & Hussey, 2017).
Urease Inhibitors and Medical Applications
Urease inhibitors have gained attention for their potential in treating infections caused by Helicobacter pylori in the gastric tract and related species in the urinary tract. Urea derivatives, including those structurally related to this compound, have been identified as promising groups of urease inhibitors. These inhibitors are crucial for developing drugs to treat such infections, underscoring the compound's importance in medical research and drug development (Kosikowska & Berlicki, 2011).
Urea Biosensors
Advancements in urea biosensors have highlighted the importance of detecting and quantifying urea concentration for various medical and environmental applications. Urea biosensors, utilizing enzyme urease as a bioreceptor element, have been developed using different materials for enzyme immobilization, including nanoparticles and conducting polymers. These biosensors are essential for diagnosing diseases related to abnormal urea levels in the human body, demonstrating the compound's application in health monitoring and disease prevention (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Drug Design and Urea Moiety
The unique hydrogen binding capabilities of ureas, including derivatives of this compound, play a critical role in drug-target interactions. These compounds have been incorporated into small molecules with a broad range of bioactivities, significantly impacting drug design. Their role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules highlights the compound's critical value in medicinal chemistry and drug development processes (Jagtap, Kondekar, Sadani, & Chern, 2017).
特性
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZFERDMWJXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)
![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)
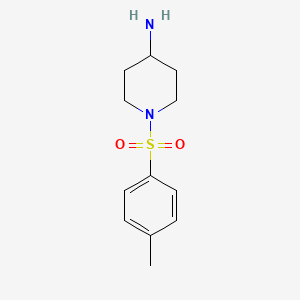
![2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3017803.png)
![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)
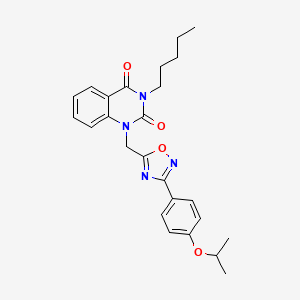
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)
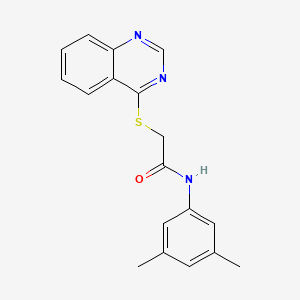
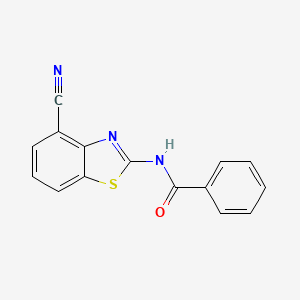

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)
